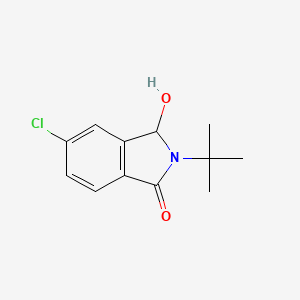
2-(ethylamino)-4-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylamino)-4-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylamino group at the second position and an iodine atom at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-4-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-ethylaminobenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethylamino)-4-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state or remove it entirely.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated products or reduced derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-(ethylamino)-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(ethylamino)-4-iodobenzoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic acid: Similar structure but lacks the ethylamino group.
2-Iodobenzoic acid: Similar structure but lacks the ethylamino group and has the iodine atom at a different position.
2-Ethylaminobenzoic acid: Similar structure but lacks the iodine atom.
Uniqueness
2-(ethylamino)-4-iodobenzoic acid is unique due to the presence of both the ethylamino group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H10INO2 |
|---|---|
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
2-(ethylamino)-4-iodobenzoic acid |
InChI |
InChI=1S/C9H10INO2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) |
Clé InChI |
IBVOZGYHZFAVMQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=CC(=C1)I)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
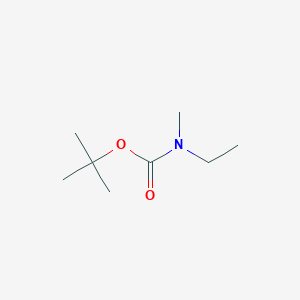
![1-[4-(Trifluoromethyl)phenyl]ethanone oxime](/img/structure/B8576473.png)
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B8576478.png)




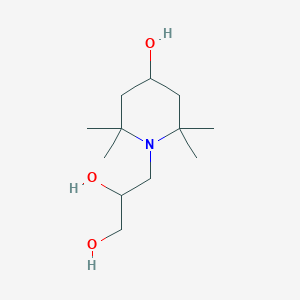
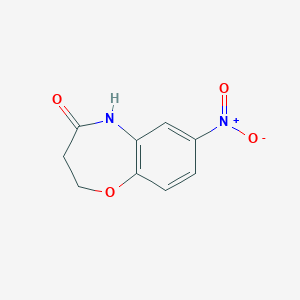

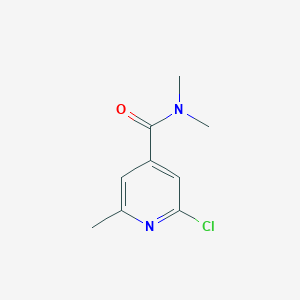
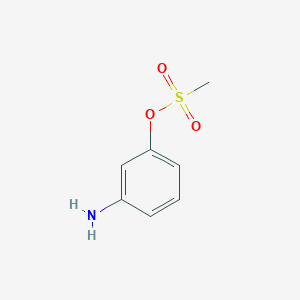
![3-[3-[(hexahydro-1H-azepin-1-yl) methyl]phenoxy]-1-propanamine](/img/structure/B8576551.png)
